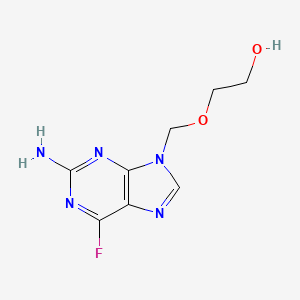
2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a single fluoro group at the 2-position of a purine or purine nucleoside can confer advantageous changes to physicochemical, metabolic, and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol typically involves the fluorination of purine derivatives. One common method is the Balz-Schiemann reaction, which involves diazotization-fluorodediazoniation of the corresponding 2-aminopurine starting materials in aqueous fluoroboric acid . The yields can be improved by protecting the purine N-9 position, simplifying purification.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be displaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as potassium fluoride (KF) and phase transfer catalysts like tetraphenylphosphonium bromide (TPPB) can be used.
Oxidation and reduction: Common oxidizing agents include potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol has several applications in scientific research:
Chemistry: Used as a synthetic intermediate for medicinal chemistry and chemical biology studies.
Biology: Fluorinated purines are valuable tools for studying nucleic acid interactions and enzyme mechanisms.
Industry: Could be used in the development of new pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of 2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol involves its incorporation into biological systems where it can interact with nucleic acids and enzymes. The fluoro group can enhance binding affinity and selectivity for specific molecular targets, potentially leading to antiviral or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoro-6-chloropurine: Another fluorinated purine derivative used in similar applications.
2,6-difluoropurine: Exhibits different reactivity and biological properties due to the presence of two fluoro groups.
Uniqueness
2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol is unique due to its specific substitution pattern, which can confer distinct physicochemical and biological properties compared to other fluorinated purines
Eigenschaften
CAS-Nummer |
158012-47-6 |
|---|---|
Molekularformel |
C8H10FN5O2 |
Molekulargewicht |
227.20 g/mol |
IUPAC-Name |
2-[(2-amino-6-fluoropurin-9-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H10FN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H2,10,12,13) |
InChI-Schlüssel |
XNIAXCAXAFJANK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)
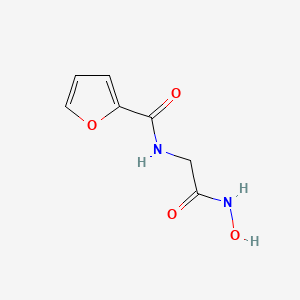

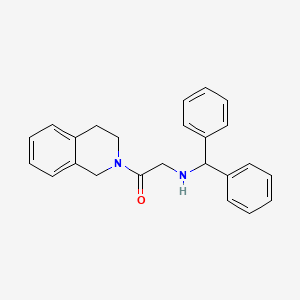
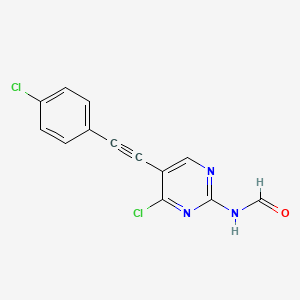
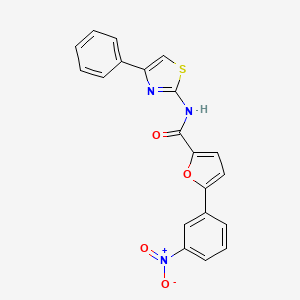
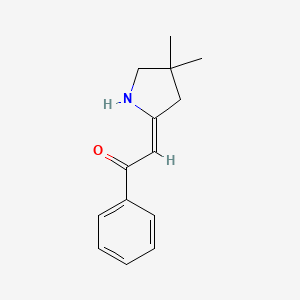
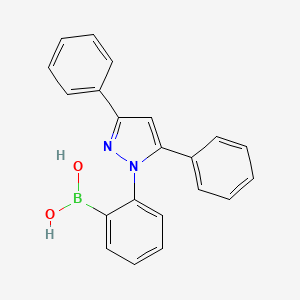



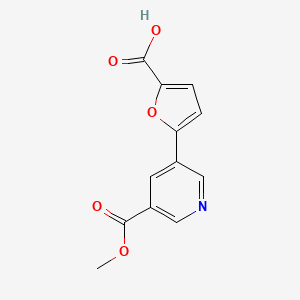
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)
